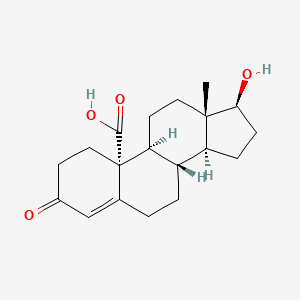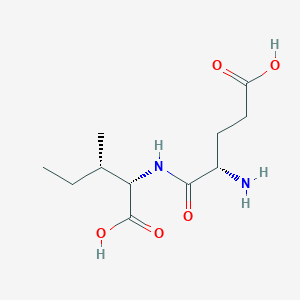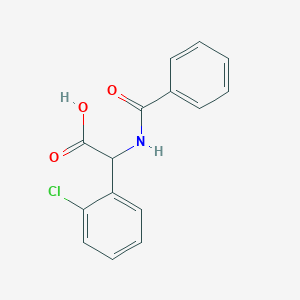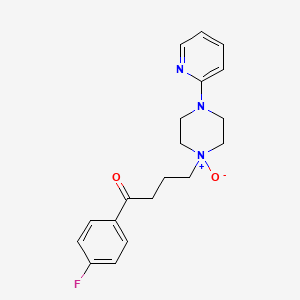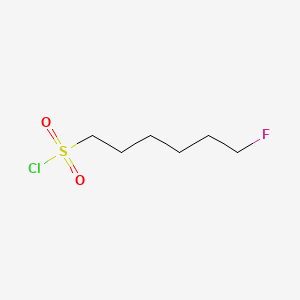
Methyl 2-Oxo-2-(2-pyridinylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Oxo-2-(2-pyridinylamino)acetate is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. It is an intermediate in the synthesis of N-(2-Pyridyl)oxamic Acid, a metabolite of Tenoxicam, and a degradation product of Lornoxicam. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate can be synthesized through the reaction of 2-aminopyridine with methyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-Pyridyl)oxamic Acid.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-(2-Pyridyl)oxamic Acid.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-Oxo-2-(2-pyridinylamino)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents like Tenoxicam and Lornoxicam.
Industry: The compound is utilized in the production of various fine chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-Oxo-2-(2-pyridinylamino)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It inhibits the COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparación Con Compuestos Similares
N-(2-Pyridyl)oxamic Acid: A metabolite of Tenoxicam with similar anti-inflammatory properties.
Lornoxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure and mechanism of action.
Uniqueness: Methyl 2-Oxo-2-(2-pyridinylamino)acetate is unique due to its specific reactivity and role as an intermediate in the synthesis of important pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
methyl 2-oxo-2-(pyridin-2-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)7(11)10-6-4-2-3-5-9-6/h2-5H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBNUXNGZWIWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)

